2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide
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Overview
Description
2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide is a synthetic compound that belongs to the class of amides It features a complex structure with an ethoxy group, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Attachment of the Ethoxy Group: This can be done through an etherification reaction, where an alcohol is reacted with an alkyl halide in the presence of a base.
Formation of the Amide Bond: The final step involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-ethoxy-N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-2-23-12-16(21)19-11-15(20-8-4-7-17(20)22)10-13-5-3-6-14(18)9-13/h3,5-6,9,15H,2,4,7-8,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEDONYCCYLFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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